molecular formula C16H21NO2 B7571365 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone

3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone

Numéro de catalogue B7571365
Poids moléculaire: 259.34 g/mol
Clé InChI: ZOYSSPOOXDABFO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone, also known as DMCM, is a compound that belongs to the class of benzodiazepines. DMCM has been widely studied for its potential therapeutic applications, particularly for its anxiolytic and sedative effects.

Mécanisme D'action

3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. By enhancing the activity of the GABA-A receptor, 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone increases the inhibitory tone in the brain, leading to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone has been shown to produce a range of biochemical and physiological effects. It has been shown to decrease anxiety and increase sedation in animal models. 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone has also been shown to decrease seizure activity in animal models of epilepsy. Additionally, 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone has been shown to decrease the release of dopamine in the brain, which may contribute to its anxiolytic and sedative effects.

Avantages Et Limitations Des Expériences En Laboratoire

3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied in animal models. 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone is also relatively easy to synthesize and is readily available. However, 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone has several limitations. It has a short half-life and is rapidly metabolized in the body, which may limit its therapeutic potential. Additionally, 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone has been shown to produce tolerance and dependence in animal models, which may limit its usefulness as a long-term therapy.

Orientations Futures

There are several areas of future research for 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone. One area of interest is the development of more potent and selective GABA-A receptor modulators. Another area of interest is the potential use of 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone in the treatment of anxiety disorders and other psychiatric conditions. Additionally, there is interest in exploring the potential use of 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone in combination with other drugs, such as antidepressants and antipsychotics, to enhance their therapeutic effects. Finally, there is a need for further research to better understand the long-term effects of 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone use and its potential for tolerance and dependence.
Conclusion:
3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone is a compound that has been extensively studied for its potential therapeutic applications. It acts as a positive allosteric modulator of the GABA-A receptor, leading to its anxiolytic and sedative effects. 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone has several advantages for use in lab experiments, but also has limitations that may limit its therapeutic potential. There are several areas of future research for 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone, including the development of more potent and selective GABA-A receptor modulators and the exploration of its potential use in combination with other drugs.

Méthodes De Synthèse

3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone can be synthesized using a variety of methods. One of the most common methods involves the condensation of 2-methylpiperidine with 3-acetyl-4-hydroxycoumarin in the presence of a base such as sodium hydroxide. The resulting product is then reduced using sodium borohydride to yield 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone.

Applications De Recherche Scientifique

3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. 3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone has also been studied for its potential use in the treatment of alcohol withdrawal syndrome and post-traumatic stress disorder.

Propriétés

IUPAC Name

3,4-dihydro-2H-chromen-3-yl-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-12-6-4-5-9-17(12)16(18)14-10-13-7-2-3-8-15(13)19-11-14/h2-3,7-8,12,14H,4-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYSSPOOXDABFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.